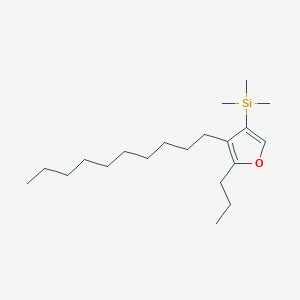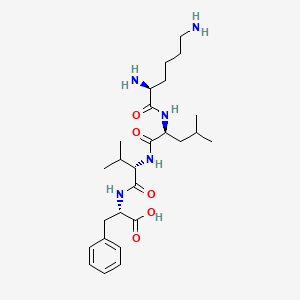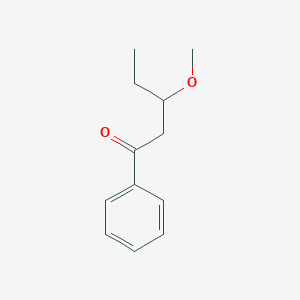
1-Pentanone, 3-methoxy-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentanone, 3-methoxy-1-phenyl- is an organic compound with the molecular formula C12H16O2 It is a ketone characterized by a phenyl group attached to the first carbon of the pentanone chain and a methoxy group on the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Pentanone, 3-methoxy-1-phenyl- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anisole (methoxybenzene) with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of 1-pentanone, 3-methoxy-1-phenyl- may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pentanone, 3-methoxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic conditions.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are commonly used reducing agents.
Substitution: Nucleophiles like halides or amines can react with the methoxy group under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or ketones with additional functional groups.
Reduction: Alcohols.
Substitution: Various substituted phenylpentanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Pentanone, 3-methoxy-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 1-pentanone, 3-methoxy-1-phenyl- exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological responses. The methoxy and phenyl groups can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-Pentanone, 3-methoxy-1-phenyl- can be compared with other similar compounds such as:
1-Pentanone, 1-phenyl-: Lacks the methoxy group, which can significantly alter its reactivity and applications.
3-Methyl-1-phenyl-1-pentanone:
1-Pentanone, 1-(4-methoxyphenyl)-: Similar structure but with the methoxy group on the phenyl ring, leading to different reactivity and applications.
These comparisons highlight the unique features of 1-pentanone, 3-methoxy-1-phenyl-, such as its specific functional groups and their influence on the compound’s behavior in various contexts.
Eigenschaften
CAS-Nummer |
134227-42-2 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
3-methoxy-1-phenylpentan-1-one |
InChI |
InChI=1S/C12H16O2/c1-3-11(14-2)9-12(13)10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3 |
InChI-Schlüssel |
JCKXIEGTTFBUNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(=O)C1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


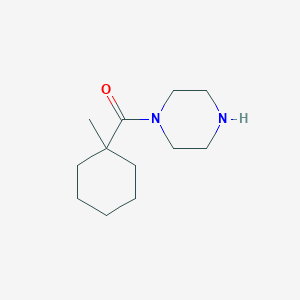


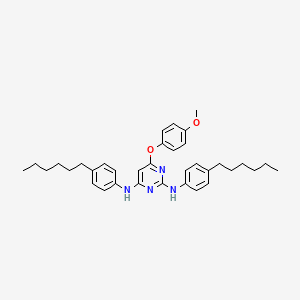
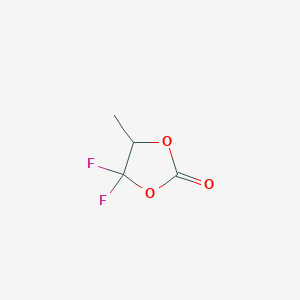

![(E)-N-(4-Nitrophenyl)-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14275554.png)
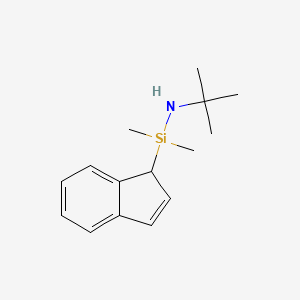
![6-[({2-[Bis(2-hydroxyethyl)amino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14275562.png)
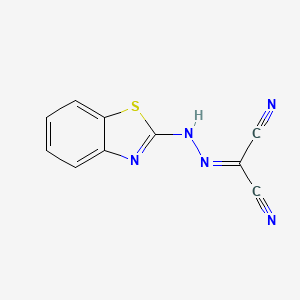
![Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B14275571.png)

